

Robinetin: A Comprehensive Technical Guide on Spectroscopic Data and Chemical Properties

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Compound of Interest

Compound Name: Robinetin

Cat. No.: B1679494

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Introduction

Robinetin (3,3',4',5',7-pentahydroxyflavone) is a naturally occurring flavonol, a class of flavonoids, found in various plants, notably in the heartwood of *Robinia pseudoacacia* (black locust).[1] As a polyhydroxylated flavonoid, **robinetin** exhibits a range of biological activities, including antioxidant, anti-inflammatory, antiviral, and enzyme-inhibitory effects, making it a compound of significant interest for pharmaceutical and nutraceutical applications.[2] This technical guide provides a detailed overview of the spectroscopic data and chemical properties of **robinetin**, along with methodologies for key experiments and visualizations of its mechanisms of action.

Chemical and Physical Properties

Robinetin is a yellow crystalline solid with limited solubility in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[3][4] Its chemical structure, characterized by five hydroxyl groups on the flavonoid backbone, is central to its chemical reactivity and biological activity.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₀ O ₇	[1]
Molecular Weight	302.24 g/mol	[3]
CAS Number	490-31-3	[1]
Melting Point	326-328 °C	[3]
pKa (predicted)	6.82 ± 0.40	[3]
Solubility	DMSO (Sparingly), Methanol (Slightly, Heated)	[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for **robinetin** is not readily available in the public domain. However, simulated NMR data provides valuable insight into its structural characterization. The following tables present simulated ¹H and ¹³C NMR chemical shifts for **robinetin** in Pyridine-d₅.

Simulated ¹H NMR Data (600 MHz, Pyridine-d₅)[5]

Atom No.	Chemical Shift (ppm)
H-2'	8.1
H-6'	8.1
H-6	6.9
H-8	6.8
3-OH	-
5-OH	-
7-OH	-
3'-OH	-
4'-OH	-
5'-OH	-

Simulated ^{13}C NMR Data (50 MHz, Pyridine- d_5)[5]

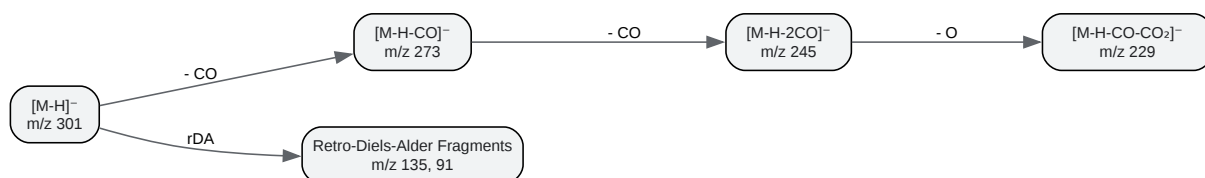
Atom No.	Chemical Shift (ppm)
C-2	146.2
C-3	137.5
C-4	177.0
C-5	162.1
C-6	99.1
C-7	165.1
C-8	94.2
C-9	157.4
C-10	104.2
C-1'	121.5
C-2'	109.8
C-3'	146.2
C-4'	137.5
C-5'	146.2
C-6'	109.8

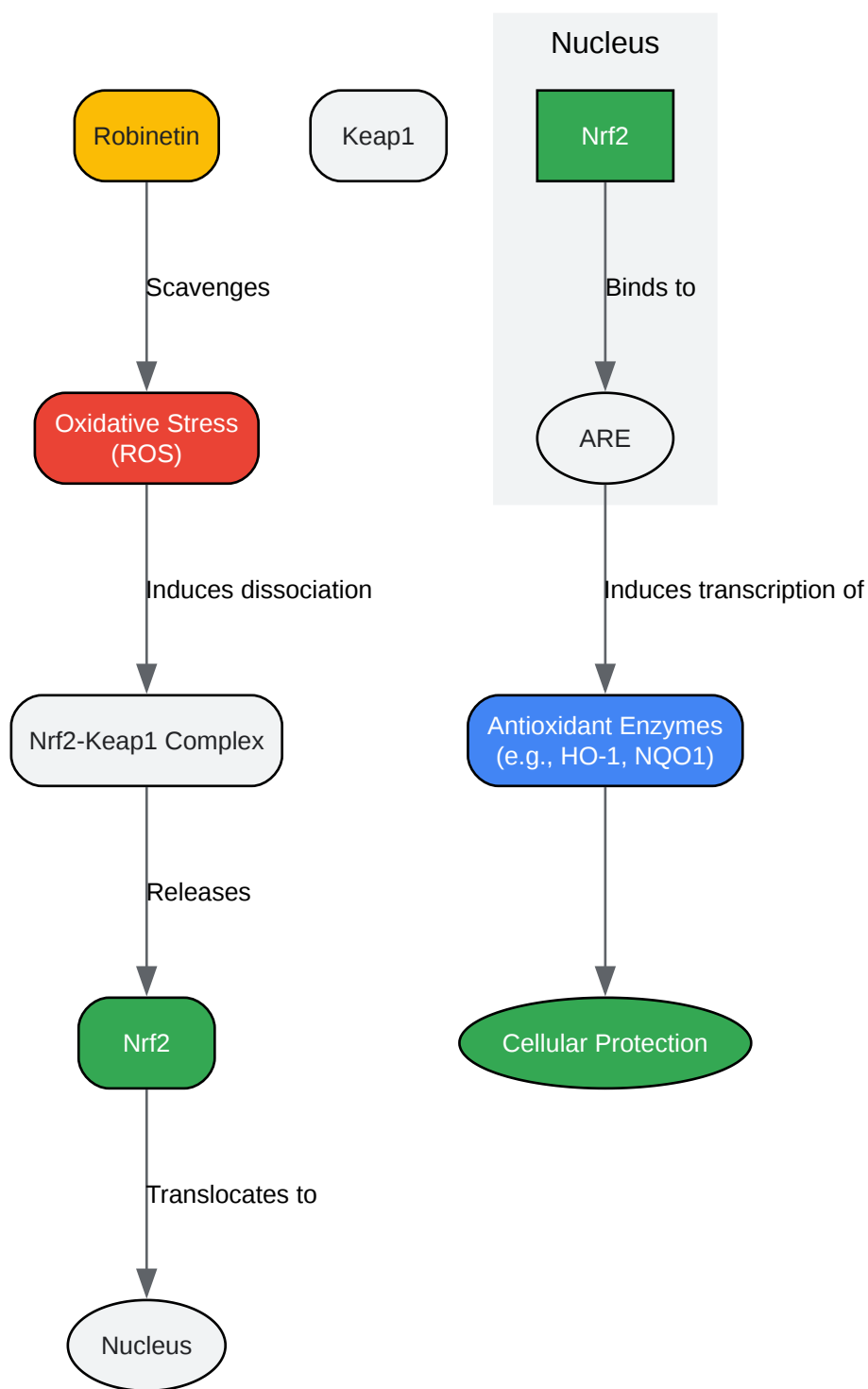
Mass Spectrometry (MS)

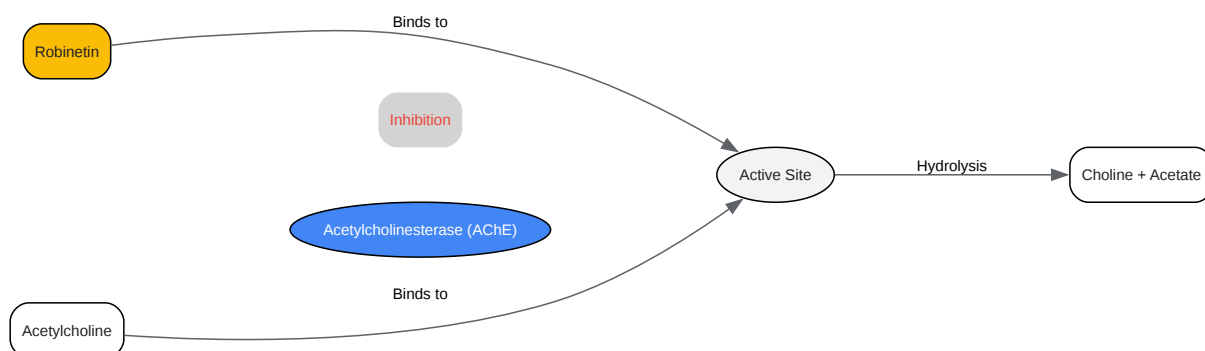
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) of **robinetin** in negative ion mode reveals a characteristic fragmentation pattern. The deprotonated molecule $[M-H]^-$ is observed at m/z 301. Subsequent fragmentation leads to several product ions.

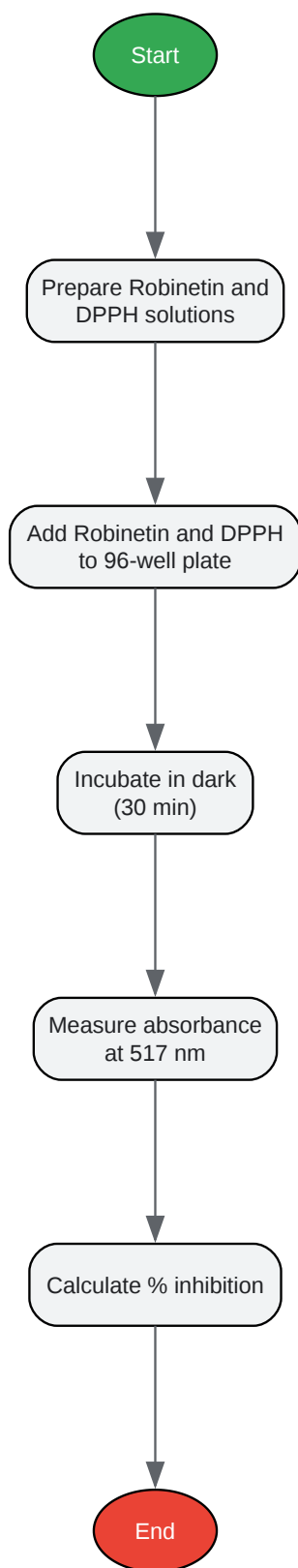
Precursor Ion $[M-H]^-$ (m/z)	Product Ions (m/z)	Reference
301	273, 245, 229, 135, 91	[1]

A proposed fragmentation pathway for **robinetin** is initiated by the loss of small neutral molecules such as CO and H₂O, followed by retro-Diels-Alder (rDA) fission of the C-ring, which is characteristic of flavonoids.









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